
HO-Peg7-CH2cooh
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
HO-Peg7-CH2cooh is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are a novel class of therapeutic agents that induce the degradation of specific proteins by harnessing the cell’s natural ubiquitin-proteasome system .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of HO-Peg7-CH2cooh involves the reaction of polyethylene glycol with a carboxylic acid derivative. The reaction typically occurs under mild conditions, using catalysts such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
HO-Peg7-CH2cooh primarily undergoes esterification and amidation reactions. These reactions are essential for linking the PEG moiety to other molecules, forming the desired PROTAC structures .
Common Reagents and Conditions
Esterification: Dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), and carboxylic acids.
Amidation: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt), and amines.
Major Products
The major products formed from these reactions are PEGylated compounds, which are used as linkers in the synthesis of PROTACs .
Aplicaciones Científicas De Investigación
HO-Peg7-CH2cooh is widely used in scientific research, particularly in the development of PROTACs. These compounds have applications in:
Chemistry: Used as linkers in the synthesis of complex molecules.
Biology: Employed in the study of protein degradation pathways.
Medicine: Investigated for their potential in targeted cancer therapies.
Industry: Utilized in the production of high-value pharmaceuticals.
Mecanismo De Acción
HO-Peg7-CH2cooh functions as a linker in PROTACs, which recruit an E3 ubiquitin ligase to the target protein. This recruitment leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG moiety enhances the solubility and stability of the PROTAC molecule, facilitating its cellular uptake and distribution .
Comparación Con Compuestos Similares
Similar Compounds
- HO-Peg6-CH2cooh
- HO-Peg8-CH2cooh
- HO-Peg7-CH2CH2cooh
Uniqueness
HO-Peg7-CH2cooh is unique due to its specific PEG chain length, which provides an optimal balance between solubility and linker flexibility. This balance is crucial for the efficient formation and function of PROTACs .
Propiedades
Fórmula molecular |
C16H32O10 |
|---|---|
Peso molecular |
384.42 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C16H32O10/c17-1-2-20-3-4-21-5-6-22-7-8-23-9-10-24-11-12-25-13-14-26-15-16(18)19/h17H,1-15H2,(H,18,19) |
Clave InChI |
FVMPGSVYHSHSRD-UHFFFAOYSA-N |
SMILES canónico |
C(COCCOCCOCCOCCOCCOCCOCC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


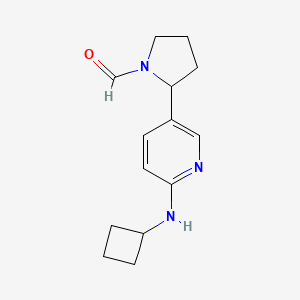
![[(2R,4aR,7aS)-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methanol](/img/structure/B11825868.png)

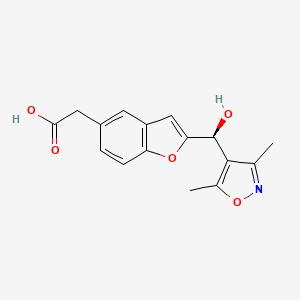

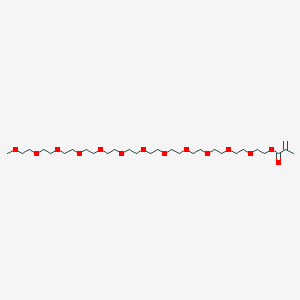
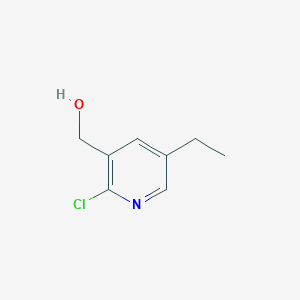


![2-Benzyl-6,8-dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B11825920.png)
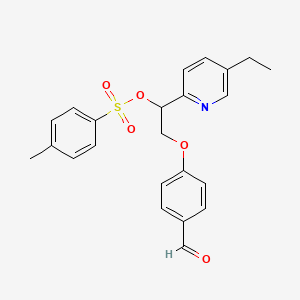

![1-[(1R,7R)-1-chloro-3-azabicyclo[5.1.0]octan-7-yl]methanamine](/img/structure/B11825936.png)

